(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide
Description
The compound "(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide" features a furo[2,3-c]pyridine core fused with a 7-oxo group, connected via an ethyl linker to an (E)-configured acrylamide moiety with a 2-methyl-3-phenyl substitution.
Properties
IUPAC Name |
(E)-2-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14(13-15-5-3-2-4-6-15)18(22)20-9-11-21-10-7-16-8-12-24-17(16)19(21)23/h2-8,10,12-13H,9,11H2,1H3,(H,20,22)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQXQESVHSBFLR-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving furo[2,3-c]pyridine derivatives.
Industry: The compound can be used in the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide involves its interaction with specific molecular targets. The furo[2,3-c]pyridine core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Core Heterocyclic Systems
The furo[2,3-c]pyridine core in the target compound contrasts with sulfur-containing analogs such as N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24, ), which incorporates a pyrido-thieno-pyrimidine tricyclic system. Key differences include:
- Oxygen vs. Sulfur : The furopyridine’s oxygen atom may enhance polarity and hydrogen-bonding capacity compared to thiophene-based systems, influencing solubility and target interactions.
- Aromaticity: The fully aromatic furopyridine in the target compound versus the partially saturated pyrido-thieno-pyrimidine in Compound 24 could affect π-π stacking interactions and metabolic stability .
Substituent and Linker Variations
- Acrylamide vs. The (E)-configuration of the acrylamide may optimize spatial orientation for target engagement.
Research Findings and Implications
- Target Compound : While biological data for the exact compound are unavailable, structural analogs with furopyridine cores demonstrate antitumor and anti-inflammatory activities. The acrylamide group’s covalent binding mechanism is advantageous for irreversible inhibition but may raise toxicity concerns .
- Compound 24: Synthesized and characterized (73% yield, m.p. 143–145°C), its pyrido-thieno-pyrimidine scaffold aligns with kinase inhibitors like imatinib. However, the absence of a covalent warhead limits its utility against resistant targets .
- Derivatives: Thiopyrano-thieno-pyrimidines exhibit broad enzyme inhibition but suffer from poor bioavailability due to high molecular weight and lipophilicity .
Biological Activity
(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound is characterized by its unique structure, which includes:
- A phenylacrylamide backbone.
- A furo[2,3-c]pyridine moiety.
- An ethyl substituent linked to a methyl group.
Molecular Formula
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
Mechanism of Action:
The anticancer effect is primarily attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Caspase activation |
| A549 (Lung) | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against a range of pathogens. Studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Antimicrobial Efficacy:
A study assessed the minimum inhibitory concentration (MIC) values for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
-
Study on Anticancer Effects:
A recent publication investigated the effects of the compound on MCF-7 breast cancer cells. The study revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers after 48 hours of exposure. -
Antimicrobial Study:
Another research focused on the antimicrobial activity against S. aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
Q & A
Q. What are the recommended synthetic routes for (E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the furopyridine core followed by acrylamide coupling. Key steps include:
- Step 1: Formation of the 7-oxofuro[2,3-c]pyridine moiety via cyclization of a keto-ester precursor under acidic conditions (e.g., H₂SO₄, 80–100°C) .
- Step 2: Alkylation of the pyridine nitrogen with 2-chloroethylamine to introduce the ethylamine side chain .
- Step 3: (E)-selective acrylamide coupling using a Wittig or Horner-Wadsworth-Emmons reaction with 3-phenylpropenoic acid derivatives.
Optimization Tips: - Control temperature (0–5°C) during coupling to minimize isomerization.
- Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Verify the (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) and aromatic integration .
- 2D NMR (COSY, HSQC): Assign furopyridine and acrylamide proton correlations .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
- HPLC-PDA: Assess purity (>95%) and detect stereoisomers using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to evaluate modifications in the furopyridine or acrylamide regions?
Methodological Answer: Focus on systematic substitutions and bioactivity assays:
- Modification Targets:
- Furopyridine Core: Replace the oxygen atom with sulfur (furo→thieno) to assess electron density effects .
- Acrylamide Chain: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to test steric/electronic impacts .
- Assay Design:
- Use enzyme inhibition assays (e.g., kinase targets) or cell-based viability assays (IC₅₀ determination).
- Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Address discrepancies through rigorous experimental replication and meta-analysis:
- Variable Control:
- Standardize assay conditions (pH, temperature, cell lines) .
- Validate compound purity via orthogonal methods (e.g., LC-MS vs. elemental analysis) .
- Data Reconciliation:
- Perform dose-response curves across multiple labs to identify outlier results.
- Use computational docking to rationalize divergent activities (e.g., binding mode variations due to crystal structure polymorphisms) .
Q. How can reaction yields be improved during scale-up synthesis without compromising stereochemical purity?
Methodological Answer: Optimize parameters for industrial translation:
- Process Chemistry Adjustments:
- Replace batch reactions with flow chemistry for exothermic steps (e.g., cyclization) .
- Use catalytic asymmetric methods (e.g., chiral ligands in acrylamide formation) to reduce racemization .
- In-line Monitoring:
- Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
